1-(3-Chloro-4-fluorophenyl)-3-pyridin-3-ylurea
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Overview
Description
1-(3-Chloro-4-fluorophenyl)-3-pyridin-3-ylurea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorofluorophenyl group and a pyridinyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-pyridin-3-ylurea typically involves the reaction of 3-chloro-4-fluoroaniline with pyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with an isocyanate derivative to form the desired urea compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-fluorophenyl)-3-pyridin-3-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-3-pyridin-3-ylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-pyridin-3-ylurea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. This binding can disrupt the normal function of the target protein, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation.
Comparison with Similar Compounds
- 1-(3-Chloro-4-fluorophenyl)pyrrolidine
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Comparison: 1-(3-Chloro-4-fluorophenyl)-3-pyridin-3-ylurea is unique due to its specific combination of a chlorofluorophenyl group and a pyridinyl group attached to a urea moiety. This structural arrangement imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the pyridinyl group can enhance its binding affinity to certain biological targets, making it more effective in specific applications.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-pyridin-3-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN3O/c13-10-6-8(3-4-11(10)14)16-12(18)17-9-2-1-5-15-7-9/h1-7H,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJPQLWOHYXMFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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